

# Application Notes and Protocols: $[\text{Au}(\text{TPP})]\text{Cl}$ in Catalysis

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## Compound of Interest

Compound Name:  $[\text{Au}(\text{TPP})]\text{Cl}$

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## Introduction

Metalloporphyrins are a cornerstone of biomimetic catalysis, largely due to their structural analogy to the heme cofactor in enzymes like cytochrome P450 and catecholase.<sup>[1][2]</sup> These systems, typically featuring iron or manganese, excel at mimicking enzymatic oxidation reactions.<sup>[1][2]</sup> While (Tetraphenylporphyrin)gold(III) chloride,  $[\text{Au}(\text{TPP})]\text{Cl}$ , belongs to this class of compounds, its documented catalytic applications diverge from traditional biomimetic oxidation. The high redox potential of the Au(III)/Au(I) couple makes it challenging to access the high-valent gold-oxo species required for P450-like oxygen atom transfer.<sup>[3]</sup>

Instead, the strong electrophilicity and Lewis acidity of the gold(III) center in the stable, square-planar  $[\text{Au}(\text{TPP})]\text{Cl}$  complex have been harnessed for a distinct set of potent catalytic transformations.<sup>[3][4]</sup> This complex has proven to be a robust and recyclable catalyst for non-oxidative bond formation processes, including cycloisomerization, hydration, and hydroamination reactions.<sup>[4]</sup> Additionally, gold porphyrins have been explored as electrocatalysts for oxidation reactions, such as that of glucose.<sup>[5][6][7]</sup>

These application notes provide an overview of the established catalytic uses of  $[\text{Au}(\text{TPP})]\text{Cl}$ , presenting quantitative data, detailed experimental protocols, and diagrams of the catalytic cycle and experimental workflows.

## Application 1: Lewis Acid Catalysis for Organic Synthesis

**[Au(TPP)]Cl** serves as an effective catalyst for the cycloisomerization of allenones into furans. The reaction proceeds with high efficiency and excellent yields. The catalyst's versatility extends to the hydration and hydroamination of alkynes.<sup>[4]</sup> A key advantage is the catalyst's stability, allowing for recovery and reuse with high total turnover numbers.<sup>[4]</sup>

### Data Presentation: Catalytic Performance of [Au(TPP)]Cl

The following tables summarize the catalytic performance of **[Au(TPP)]Cl** in various organic transformations as reported in the literature.

Table 1: **[Au(TPP)]Cl**-Catalyzed Cycloisomerization of Allenones to Furans<sup>[4]</sup>

Substrate (Allenone )	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Conversi on (%)	Yield (%)
1-Phenyl- 2,3- butadien- 1-one	0.1	Dioxane	100	1	>99	98
1-(4- Methoxyph enyl)-2,3- butadien-1- one	0.1	Dioxane	100	0.5	>99	98
1-(4- Chlorophe nyl)-2,3- butadien-1- one	0.1	Dioxane	100	2	>99	95
1-(4- Nitrophenyl )2,3- butadien-1- one	0.1	Dioxane	100	5	>99	92
1- Naphthyl- 2,3- butadien-1- one	0.1	Dioxane	100	1	>99	96

| 1-Cyclohexyl-2,3-butadien-1-one | 1.0 | Dioxane | 100 | 24 | >99 | 90 |

Table 2: Versatility of **[Au(TPP)]Cl** in Other Transformations<sup>[4]</sup>

Reaction Type	Substrate	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
Hydroamination	Phenylacetylene	5.0	Dioxane	100	24	73

| Hydration | Phenylacetylene | 5.0 | Dioxane | 100 | 24 | 87 |

## Experimental Protocols

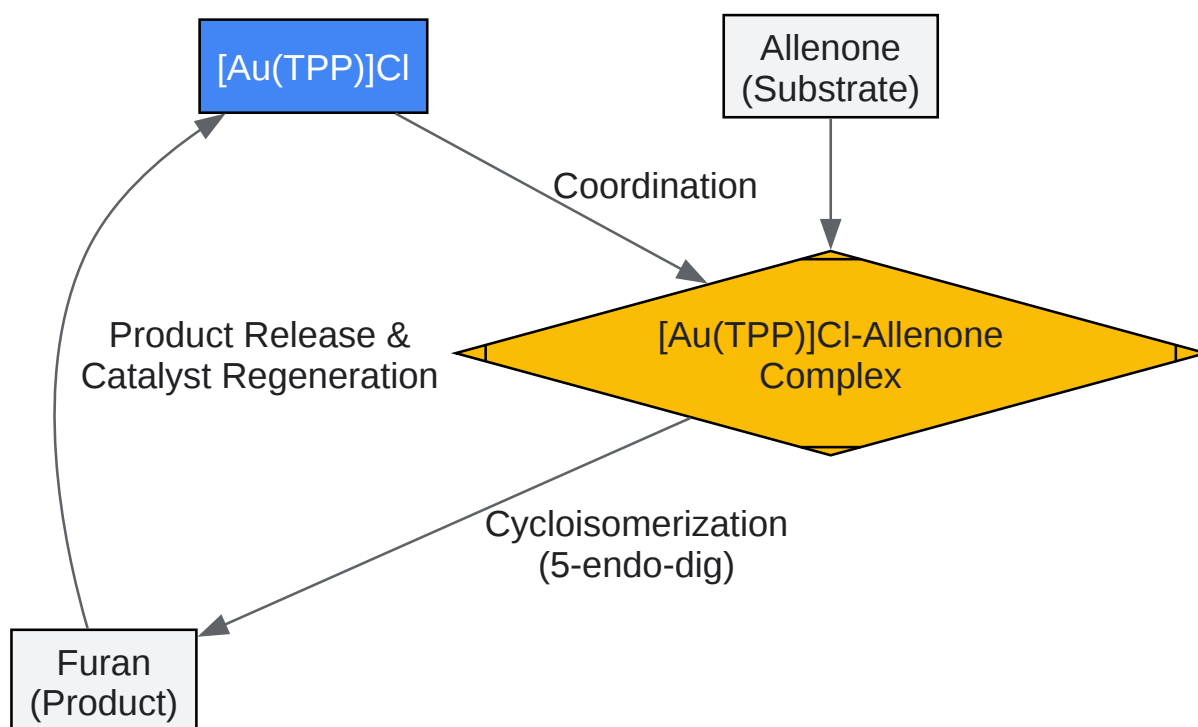
### Protocol 1: General Procedure for Cycloisomerization of Allenones

This protocol is adapted from the cycloisomerization of 1-phenyl-2,3-butadien-1-one catalyzed by **[Au(TPP)]Cl**.<sup>[4]</sup>

- Catalyst Preparation: Synthesize **[Au(TPP)]Cl** according to established literature procedures. The purity should be confirmed by NMR and elemental analysis.
- Reaction Setup:
  - To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the allenone substrate (e.g., 1-phenyl-2,3-butadien-1-one, 0.5 mmol).
  - Add **[Au(TPP)]Cl** (0.0005 mmol, 0.1 mol%).
  - Add anhydrous dioxane (5 mL) via syringe.
- Reaction Execution:
  - Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
  - Stir the reaction mixture for the specified time (e.g., 1 hour).
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Isolation:

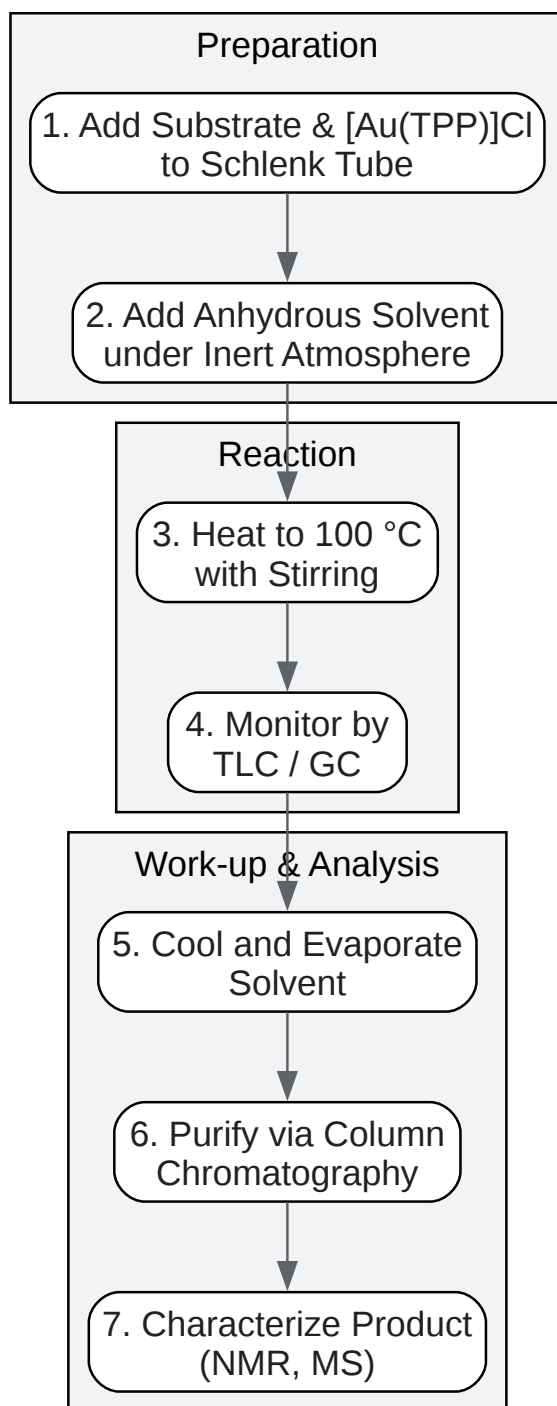
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the furan product.
- Catalyst Recovery:
  - The catalyst, **[Au(TPP)]Cl**, can often be recovered from the top of the silica gel column during purification due to its distinct color and lower mobility.
  - Wash the recovered catalyst with a suitable solvent, dry it, and verify its integrity before reuse. For the reported recyclable system, over 8300 product turnovers were achieved.<sup>[4]</sup>

## Diagrams: Catalytic Cycle and Workflow



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Caption: Lewis acid catalytic cycle of **[Au(TPP)]Cl** for allenone cycloisomerization.



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Caption: General experimental workflow for [Au(TPP)]Cl-catalyzed reactions.

## Application 2: Electrocatalytic Glucose Oxidation

Gold(III) porphyrins immobilized on multiwalled carbon nanotube (MWCNT) matrices have been utilized as electrocatalysts for the oxidation of glucose at low overpotentials.[5][6][7] This application is relevant for the development of glucose sensors. The Au(III) porphyrin acts as a precursor, which can also be electrochemically reduced to form gold nanoparticles (AuNPs) that exhibit high catalytic activity.[5]

## Data Presentation: Electrocatalytic Performance

Table 3: Electrochemical Properties of a Gold(III) Porphyrin Electrode[5]

Parameter	Value	Conditions
Redox System 1 (E1/2)	-1.27 V (vs. Ag/Ag+)	Reversible one-electron
Redox System 2 (E1/2)	-1.68 V (vs. Ag/Ag+)	Reversible one-electron

| Glucose Oxidation | Linear increase in current | With increasing glucose concentration |

## Experimental Protocols

### Protocol 2: Preparation of a [Au(TPP)]Cl-Modified Electrode for Glucose Sensing

This protocol is a generalized representation based on the methodology for immobilizing gold porphyrins on MWCNTs.[5]

- Ink Formulation:
  - In a vial, disperse a known amount of MWCNTs in a suitable solvent like N-Methyl-2-pyrrolidone (NMP).
  - Add the gold(III) porphyrin, [Au(TPP)]Cl, to the MWCNT suspension.
  - Add a Nafion solution (e.g., 5 wt%) to act as a binder.
  - Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
- Electrode Preparation:

- Take a glassy carbon electrode (GCE) and polish it sequentially with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05  $\mu\text{m}$ ).
- Rinse the polished electrode thoroughly with deionized water and ethanol, then allow it to dry.
- Electrode Modification:
  - Deposit a small, precise volume (e.g., 5-10  $\mu\text{L}$ ) of the prepared catalyst ink onto the surface of the polished GCE.
  - Allow the solvent to evaporate completely under ambient conditions or gentle heating, leaving a thin film of the **[Au(TPP)]Cl/MWCNT** composite on the electrode surface.
- Electrochemical Measurement:
  - Use the modified GCE as the working electrode in a three-electrode electrochemical cell, with a platinum wire as the counter electrode and a reference electrode (e.g., Ag/AgCl or SCE).
  - Perform cyclic voltammetry (CV) in a phosphate buffer solution containing a known concentration of glucose to evaluate the electrocatalytic activity towards glucose oxidation.

Disclaimer: These protocols are intended as a guide and are based on published research. Researchers should consult the primary literature and perform their own optimizations and safety assessments.

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